molecular formula C10H8F3N5 B1362341 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine CAS No. 30508-78-2

2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine

Cat. No. B1362341
CAS RN: 30508-78-2
M. Wt: 255.2 g/mol
InChI Key: YMIFDDZCSSDQHL-UHFFFAOYSA-N
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Description

2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is a chemical compound with the empirical formula C10H8F3N5 . It is a derivative of 1,3,5-triazine, a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .


Molecular Structure Analysis

The molecular structure of 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine is characterized by a triazine ring substituted with a phenyl group and three nitrogen atoms . The compound crystallizes in the triclinic centrosymmetric space group P with a high number of crystallographically unique salt-like adducts .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.20 . It is a solid with a melting point of 207-211 °C and a boiling point of 333-334 °C .

Scientific Research Applications

Green Synthesis

2,4-Diamino-1,3,5-triazines, including derivatives like 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine, can be synthesized using a green procedure involving microwave irradiation. This method is notable for its reduced solvent use, short reaction time, and simplicity, contributing to environmentally friendly chemistry practices (Díaz‐Ortiz et al., 2004).

Liquid Crystalline Properties

These triazine derivatives exhibit fascinating thermotropic liquid crystalline properties, useful in materials science. Compounds with semiperfluorinated chains show unique mesophases like lamellar, columnar, and cubic mesophases, which are pivotal in the development of advanced materials with specific optical and electronic properties (Kohlmeier et al., 2006).

Hydrogen-Bonded Mesogens

In the realm of soft matter physics, these derivatives form hydrogen-bonded mesogens when mixed with benzoic acids. These mesogens self-organize into various mesophases, demonstrating the potential of triazine derivatives in the design of new liquid crystalline materials (Kohlmeier & Janietz, 2010).

Supramolecular Chemistry

The triazine derivatives are key players in supramolecular chemistry, forming complex structures through hydrogen bonding with other molecules like dicarboxylic acids. This property is significant in crystal engineering, where the design of molecular assemblies with desired physical properties is crucial (Nandy et al., 2016).

Electrochemical Detection

They have notable electrochemical behavior, making them suitable for detection in chromatographic systems. This application is particularly relevant in environmental analysis, where monitoring herbicide levels in soil and plants is essential (Schmidt et al., 2010).

Photophysical Properties

These compounds also exhibit interesting photophysical properties, which is important in the field of non-linear optics. The study of their absorption and emission behavior in different solvents can lead to the development of new materials for optical applications (Devi et al., 2012).

Energetic Materials

Finally, triazine-based compounds are researched for their potential as energetic materials. They possess high thermal stability and low impact sensitivity, making them candidates for safe and efficient energetic applications (Liu et al., 2014).

Safety And Hazards

The compound is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is hazardous if ingested, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5/c11-10(12,13)6-3-1-2-5(4-6)7-16-8(14)18-9(15)17-7/h1-4H,(H4,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIFDDZCSSDQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381973
Record name 6-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine

CAS RN

30508-78-2
Record name 6-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Yan, H Zhu, Y Shi, K Xu, S Chen, Q Zou, H Sun… - Environmental …, 2022 - Elsevier
Legacy [eg, brominated- (BFRs)] and alternative [eg, organophosphate- (OPFRs) and nitrogenous- (NFRs)] flame retardants have a propensity to migrate out of consumer products, and …
Number of citations: 3 www.sciencedirect.com

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